molecular formula C7H5BrF3NO B12846398 5-Bromo-2-(difluoromethoxy)-4-fluoroaniline

5-Bromo-2-(difluoromethoxy)-4-fluoroaniline

Cat. No.: B12846398
M. Wt: 256.02 g/mol
InChI Key: RPXHJNKZNDTESW-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)-4-fluoroaniline is a halogenated aniline derivative characterized by a bromo substituent at position 5, a fluoro group at position 4, and a difluoromethoxy (-OCF₂) group at position 2.

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXHJNKZNDTESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethoxy)-4-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method includes:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

    Bromination: The nitro compound is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder in acidic conditions.

    Methoxylation: Finally, the difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)-4-fluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)-4-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)-4-fluoroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications Reference
5-Bromo-2-(difluoromethoxy)-4-fluoroaniline Br (5), F (4), -OCF₂ (2) C₇H₅BrF₃NO ~260.98* Electron-deficient ring; potential for bioactive intermediates N/A
5-Bromo-4-fluoro-2-methylaniline Br (5), F (4), -CH₃ (2) C₇H₇BrFN 204.04 Methyl group enhances lipophilicity; intermediate in dye synthesis
4-Bromo-5-fluoro-2-methylaniline Br (4), F (5), -CH₃ (2) C₇H₇BrFN 204.04 Positional isomer; altered reactivity in electrophilic substitution
5-Bromo-4-iodo-2-methylaniline Br (5), I (4), -CH₃ (2) C₇H₇BrIN 296.95 Iodo substituent increases molecular weight; used in fluorescent spirosilabifluorene derivatives
2-Bromo-4-fluoro-6-methylaniline Br (2), F (4), -CH₃ (6) C₇H₇BrFN 204.04 Ortho-substituted bromo; steric hindrance affects coupling reactions
4-Bromo-2-fluoroaniline Br (4), F (2) C₆H₅BrFN 190.01 Simpler structure; lower molecular weight; precursor in cross-coupling reactions

*Estimated based on substituent contributions.

Key Observations:

Substituent Effects :

  • The difluoromethoxy group in the target compound introduces stronger electron-withdrawing effects compared to methyl or methoxy groups, reducing electron density on the aromatic ring. This may decrease reactivity in nucleophilic aromatic substitution but enhance stability under acidic conditions .
  • Halogen Position : Bromo at position 5 (vs. 4 in analogs) alters regioselectivity in further functionalization. For example, iodination or nitration may favor para positions relative to existing substituents .

Molecular Weight and Physicochemical Properties :

  • The target compound’s higher molecular weight (~260.98) compared to methyl-substituted analogs (~204.04) suggests differences in solubility and melting/boiling points. Difluoromethoxy groups typically increase hydrophobicity but reduce crystallinity compared to halogens alone .

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